

Application of Influenza NP (383-391) Peptide in Influenza Vaccine Research

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Compound of Interest		
Compound Name:	CEF8, Influenza Virus NP (383-	
	391)	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines that can elicit broad, cross-protective immunity against various influenza strains.[1][2] Within the nucleoprotein, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele.[3][4][5][6] This peptide is crucial for inducing robust CD8+ T-cell responses, which are vital for clearing virus-infected cells.[4][7] Understanding the application of the NP (383-391) peptide is essential for researchers developing T-cell-based influenza vaccines. These application notes provide an overview of its use, quantitative data from relevant studies, and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity and recognition of the Influenza NP (383-391) peptide.

Table 1: In Vitro T-Cell Responses to NP (383-391) Peptide



Assay Type	Cell Type	Stimulant	Result	Reference
Intracellular IFN- γ Staining	PBMC from HLA- B <i>2705+ donors</i>	Influenza A virus (with NP 383- 391)	Increased proportion of virus-specific CD8+ IFN-y+ T cells	[3][4]
Intracellular IFN- y Staining	PBMC from HLA- B2705+ donors	Influenza A virus (mutated NP 383-391)	Lower proportion of virus-specific CD8+ T cells	[3][4]
ELISPOT	PBMC from healthy adults	Conserved NP (383-391) peptide	Stimulation of IFN-y producing cells	[8]
Cytotoxicity Assay	CD8+ T-cell line specific to NP (383-391)	Target cells pulsed with Trivalent Inactivated Vaccine (TIV)	≥20% specific lysis	[9]

Table 2: CTL Recognition and Lysis of Target Cells



Effector Cells	Target Cells	Peptide/Virus	Specific Lysis (%)	Reference
NP/B27 CTL clone	HLA-B*2705+ BLCL	SRYWAIRTR peptide	High	[5]
NP/B27 CTL clone	Target cells infected with influenza virus A/NL/94-384R (contains original epitope)	N/A	High	[4]
NP/B27 CTL clone	Target cells infected with influenza virus A/NL/94-384G (contains mutated epitope)	N/A	No recognition	[4]
Flu 383-391- specific CTL lines	HLA-B27- restricted cells transduced with TAT-NpFlu	N/A	Significant lysis	[10]
CD8+ T-cell line 1-1	Autologous target cells infected with TIV Vaccine 1	N/A	~17%	[11]
CD8+ T-cell line 1-1	Autologous target cells infected with TIV Vaccine 3	N/A	~1.2%	[11]

Experimental Protocols

Detailed methodologies for key experiments involving the Influenza NP (383-391) peptide are provided below.



Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with the NP (383-391) peptide to expand peptide-specific T cells for subsequent analysis.

Materials:

- Ficoll-Paque
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillinstreptomycin, and 2-mercaptoethanol
- Influenza NP (383-391) peptide (SRYWAIRTR)
- Recombinant human IL-2
- PBMCs isolated from HLA-B*2705 positive donors

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Pague density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI 1640 medium.
- Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
- Add the NP (383-391) peptide to the cell suspension at a final concentration of 1-10 μg/mL.
- Incubate the cells at 37°C in a 5% CO2 incubator.
- On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL.
- Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.
- After the culture period, the expanded T cells can be used in various functional assays such as ELISPOT or cytotoxicity assays.[8]



Protocol 2: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the NP (383-391) peptide.

Materials:

- Effector cells (e.g., NP 383-391 specific CTL clone)
- Target cells (e.g., HLA-B*2705-positive B-lymphoblastoid cell lines BLCLs)
- Influenza NP (383-391) peptide
- Sodium Chromate (⁵¹Cr)
- Complete RPMI 1640 medium
- 96-well U-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling:
 - Resuspend 1 x 10⁶ target cells in 100 μL of medium.
 - Add 100 μCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
 - Wash the labeled target cells three times with medium to remove excess 51Cr.
 - Resuspend the cells to 1 x 10⁵ cells/mL.
- Peptide Pulsing:
 - \circ Incubate the labeled target cells with the NP (383-391) peptide (final concentration 1-10 μ M) for 1 hour at 37°C.[12]



Assay Setup:

- Plate 1 x 10⁴ labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.
- Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release, add medium only to target cells.
- For maximum release, add 5% Triton X-100 to target cells.
- Incubation and Measurement:
 - Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C.[13]
 - \circ After incubation, centrifuge the plate again and collect 100 μL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - Percent specific lysis = [(Experimental release Spontaneous release) / (Maximum release Spontaneous release)] x 100.

Protocol 3: Intracellular Cytokine Staining for IFN-y

This protocol is used to identify and quantify NP (383-391) specific T cells based on their production of IFN-y upon stimulation.

Materials:

- Stimulated PBMCs or expanded T cells
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-CD3 and Anti-CD8 antibodies (fluorochrome-conjugated)
- Fixation/Permeabilization solution



- Anti-IFN-y antibody (fluorochrome-conjugated)
- Flow cytometer

Procedure:

- Restimulation:
 - Restimulate 1-2 x 10⁶ PBMCs or T cells with autologous B-LCLs infected with influenza virus or pulsed with the NP (383-391) peptide for 5-6 hours.[4]
 - Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation to allow for intracellular cytokine accumulation.
- Surface Staining:
 - Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization:
 - Wash the cells to remove unbound antibodies.
 - Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- Intracellular Staining:
 - Wash the cells with permeabilization buffer.
 - Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer.

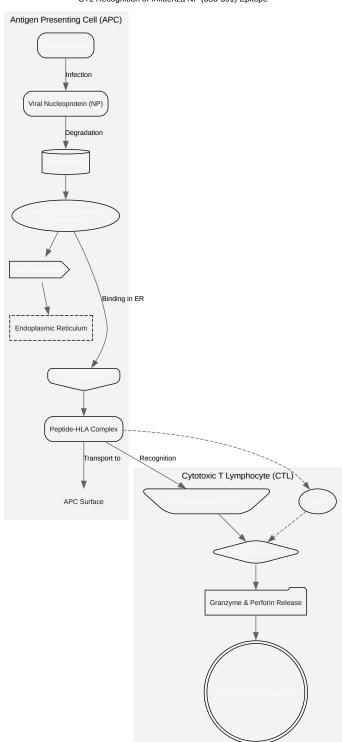


 Analyze the data by gating on the CD3+CD8+ T-cell population and quantifying the percentage of IFN-y positive cells.[4]

Visualization of Pathways and Workflows

The following diagrams illustrate key processes in the application of the Influenza NP (383-391) peptide in vaccine research.



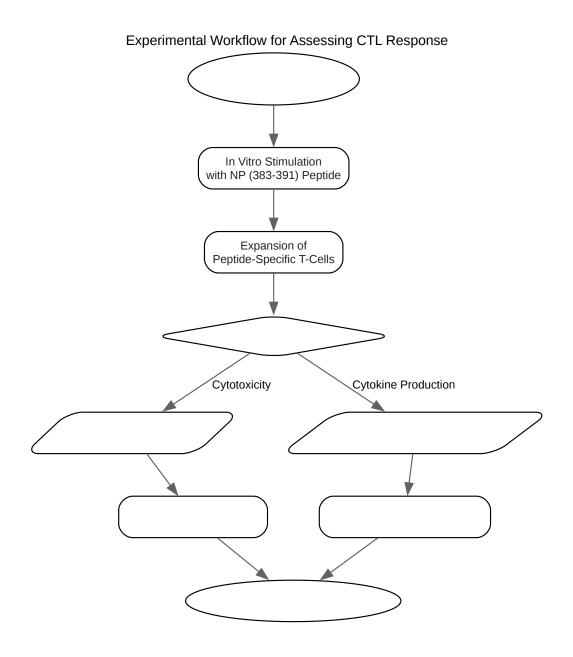


CTL Recognition of Influenza NP (383-391) Epitope

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Caption: CTL recognition of the influenza NP (383-391) epitope presented by HLA-B*2705 on an infected cell.



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Caption: A typical experimental workflow for evaluating the cytotoxic T-lymphocyte response to the NP (383-391) peptide.

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